molecular formula C16H20Cl2N2O3S B11499323 1-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}piperidine

1-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}piperidine

Cat. No.: B11499323
M. Wt: 391.3 g/mol
InChI Key: BUSCXOSSTWXSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a 3,4-dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. The 3,4-dichlorobenzenesulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include 3,4-dichlorobenzenesulfonyl chloride and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated pyrrolidines and piperidines, such as:

  • 1-(3,4-Dichlorobenzenesulfonyl)pyrrolidine
  • 1-(3,4-Dichlorobenzenesulfonyl)piperidine
  • Pyrrolidine-2,5-dione derivatives

Uniqueness

1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine and piperidine rings, along with the 3,4-dichlorobenzenesulfonyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H20Cl2N2O3S

Molecular Weight

391.3 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H20Cl2N2O3S/c17-13-7-6-12(11-14(13)18)24(22,23)20-10-4-5-15(20)16(21)19-8-2-1-3-9-19/h6-7,11,15H,1-5,8-10H2

InChI Key

BUSCXOSSTWXSSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.